The compound “H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH” is a peptide consisting of a sequence of amino acids, specifically L-Aspartic acid, Arginine, Valine, Tyrosine, Isoleucine, Histidine, Proline, Phenylalanine, and another Histidine. This peptide is significant in biochemical research and has potential applications in various scientific fields.
This compound is derived from natural amino acids and can be synthesized in laboratory settings. The individual amino acids that comprise this peptide are widely available through chemical suppliers specializing in peptides and amino acid derivatives.
This compound can be classified as a biologically active peptide. Peptides are short chains of amino acids linked by peptide bonds and are crucial in numerous biological functions, including hormonal regulation and cellular signaling.
The synthesis of “H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH” typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
During SPPS, protecting groups are utilized to prevent unwanted reactions at the functional groups of the amino acids. Common protecting groups include:
The synthesis concludes with deprotection steps to yield the final peptide product.
The molecular formula can be deduced based on the individual components:
Peptides such as “H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH” can undergo various chemical reactions:
These reactions can significantly affect the stability and activity of peptides, making it crucial to control reaction conditions during synthesis and storage.
The mechanism of action for peptides like “H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH” often involves binding to specific receptors on cell membranes, initiating signal transduction pathways that lead to physiological responses.
Research indicates that certain sequences within peptides can enhance their affinity for receptors or modulate their biological effects, influencing processes such as hormone release or immune responses.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH represents the nonapeptide Angiotensin (1-9), a biologically active fragment within the Renin-Angiotensin System. This peptide is generated through enzymatic processing of Angiotensin I and exhibits counter-regulatory functions against the classical Angiotensin II/Angiotensin II Type 1 Receptor axis. Angiotensin (1-9) binds to the Angiotensin II Type 2 receptor, triggering a cascade of protective effects including nitric oxide release, vasodilation, and reduced cardiac hypertrophy. Studies demonstrate that Angiotensin (1-9) administration preserves left ventricular systolic function post-myocardial infarction and ameliorates pulmonary arterial hypertension through inhibition of pathological vascular remodeling [4] [7].
Notably, Angiotensin (1-9) concentrations increase significantly during pharmacological inhibition of Angiotensin-Converting Enzyme, suggesting its accumulation contributes to the therapeutic benefits of Renin-Angiotensin System blockade. In vivo models show Angiotensin (1-9) reduces collagen deposition in cardiac tissue and decreases pro-fibrotic markers including transforming growth factor-β, highlighting its role as an endogenous modulator of tissue remodeling [4] [7].
Table 1: Key Peptide Fragments in the Renin-Angiotensin System
Peptide | Amino Acid Sequence | Primary Receptor | Biological Role |
---|---|---|---|
Angiotensin (1-9) | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH | Angiotensin II Type 2 | Counter-regulatory vasoprotection |
Angiotensin I | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH | N/A (precursor) | Biological precursor |
Angiotensin II | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH | Angiotensin II Type 1 | Vasoconstriction, aldosterone release |
Angiotensin (1-7) | H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH | Mas receptor | Vasodilation, anti-fibrotic effects |
Angiotensin (1-9) occupies a distinct position within the Renin-Angiotensin System peptide cascade, differing functionally and structurally from both its precursor (Angiotensin I) and downstream peptides (Angiotensin II, Angiotensin (1-7)). Structurally, Angiotensin (1-9) retains the N-terminal Asp-Arg-Val-Tyr-Ile-His-Pro-Phe sequence of Angiotensin I but lacks the C-terminal leucine residue. This structural variation confers unique receptor specificity compared to Angiotensin II, which is truncated further to an octapeptide [6] [8].
Functionally, Angiotensin (1-9) opposes Angiotensin II's pressor and fibrotic actions through the Angiotensin II Type 2 receptor, whereas Angiotensin II primarily activates the Angiotensin II Type 1 receptor. Unlike Angiotensin (1-7) – which signals through the Mas receptor – Angiotensin (1-9) does not exhibit significant Mas receptor affinity. Both peptides share vasoprotective properties but operate through parallel pathways: Angiotensin (1-9) demonstrates greater efficacy in inhibiting pathological cardiac hypertrophy, while Angiotensin (1-7) shows superior endothelial protection [4] [6].
Metabolically, Angiotensin (1-9) serves as a precursor for Angiotensin (1-7) through the action of neutral endopeptidases or prolyl endopeptidase. This metabolic relationship creates a coordinated vasoprotective cascade within the Renin-Angiotensin System, positioning Angiotensin (1-9) upstream of Angiotensin (1-7) generation in some tissue compartments [4].
Table 2: Functional Comparison of Renin-Angiotensin System Peptides
Functional Attribute | Angiotensin (1-9) | Angiotensin II | Angiotensin (1-7) |
---|---|---|---|
Primary Receptor | Angiotensin II Type 2 | Angiotensin II Type 1 | Mas receptor |
Vascular Tone | Vasodilation (nitric oxide-dependent) | Vasoconstriction | Vasodilation |
Cardiac Effects | Anti-hypertrophic, anti-fibrotic | Pro-hypertrophic, pro-fibrotic | Anti-fibrotic, improves ejection fraction |
Enzymatic Origin | Angiotensin-Converting Enzyme 2-mediated cleavage of Angiotensin I | Angiotensin-Converting Enzyme-mediated cleavage of Angiotensin I | Multiple pathways from Angiotensin I/II |
Tissue Remodeling | Inhibits collagen synthesis | Stimulates fibroblast proliferation | Reduces fibrosis |
The biosynthesis of Angiotensin (1-9) occurs primarily through Angiotensin-Converting Enzyme 2-dependent proteolytic processing of the decapeptide Angiotensin I (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH). Angiotensin-Converting Enzyme 2, a zinc metalloprotease, cleaves the Pro⁸-Phe⁹ bond of Angiotensin I, releasing the C-terminal leucine residue to yield the nonapeptide Angiotensin (1-9). This reaction occurs with catalytic efficiency (kcat/Km) approximately 60% lower than Angiotensin-Converting Enzyme 2-mediated conversion of Angiotensin II to Angiotensin (1-7), positioning Angiotensin (1-9) generation as a significant but secondary metabolic pathway [2] [4].
Angiotensin-Converting Enzyme 2 exhibits optimal catalytic activity at neutral pH (pH 6.5-7.5) and requires chloride ions for structural stability, though chloride dependence is less pronounced than observed with Angiotensin-Converting Enzyme. Tissue distribution studies reveal high Angiotensin-Converting Enzyme 2 expression in vascular endothelium, renal tubular epithelium, and cardiac tissue – localization that dictates Angiotensin (1-9) production sites. Alternative enzymatic pathways involving prolyl endopeptidase and neutral endopeptidases can generate Angiotensin (1-9), but contribute minimally compared to Angiotensin-Converting Enzyme 2 [2] [4].
The enzymatic generation of Angiotensin (1-9) is dynamically regulated under physiological and pathological conditions. Angiotensin-Converting Enzyme 2 activity increases during Renin-Angiotensin System blockade with Angiotensin-Converting Enzyme inhibitors, creating a feed-forward mechanism that amplifies Angiotensin (1-9) production. Conversely, inflammatory conditions decrease Angiotensin-Converting Enzyme 2 expression through tumor necrosis factor-α-mediated shedding, reducing Angiotensin (1-9) generation [4] [6].
Schematic: Enzymatic Processing PathwayAngiotensinogen↓ (Renin)Angiotensin I (1-10: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu)↓ (Angiotensin-Converting Enzyme 2)Angiotensin (1-9) (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH)↓ (Neutral endopeptidase/prolyl endopeptidase)Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro)
This biochemical pathway illustrates the pivotal role of Angiotensin-Converting Enzyme 2 as the primary generator of Angiotensin (1-9) within the vasoprotective arm of the Renin-Angiotensin System [4] [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8